molecular formula C16H15ClN4S B4421751 2-{5-[(3-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine CAS No. 618415-65-9

2-{5-[(3-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine

Cat. No. B4421751
CAS RN: 618415-65-9
M. Wt: 330.8 g/mol
InChI Key: FSCHWCYLWWTVTF-UHFFFAOYSA-N
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Description

2-{5-[(3-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{5-[(3-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{5-[(3-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research of 2-{5-[(3-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine. One potential direction is the synthesis of analogs with improved solubility and potency. Another direction is the investigation of its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's. Additionally, its potential as a plant growth regulator and its application in material science can also be further explored.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of novel therapeutic agents and functional materials.

Scientific Research Applications

2-{5-[(3-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has shown promising results as an anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, this compound has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks. In agriculture, this compound has been studied for its potential as a plant growth regulator.

properties

IUPAC Name

2-[5-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4S/c1-2-21-15(14-8-3-4-9-18-14)19-20-16(21)22-11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCHWCYLWWTVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

618415-65-9
Record name 2-(5-((3-CHLOROBENZYL)THIO)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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